molecular formula C19H20ClN3O3 B2656243 1-(3-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 946299-84-9

1-(3-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2656243
CAS No.: 946299-84-9
M. Wt: 373.84
InChI Key: MXUJORMDPHQATJ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Intermediate: The initial step involves the synthesis of the pyrrolidinone intermediate through a cyclization reaction.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The chlorophenyl and methoxyphenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine and nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-((1-(4-hydroxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
  • 1-(3-Bromophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
  • 1-(3-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)thiourea

Uniqueness

1-(3-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural features differentiate it from other similar compounds, making it a valuable subject of study in various research fields.

This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Further research is essential to fully understand its potential and applications in different domains.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-26-17-7-5-16(6-8-17)23-12-13(9-18(23)24)11-21-19(25)22-15-4-2-3-14(20)10-15/h2-8,10,13H,9,11-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUJORMDPHQATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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